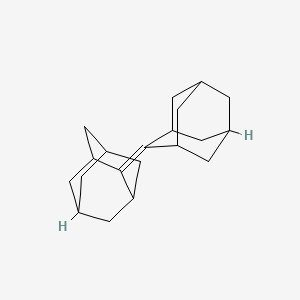

Biadamantylidene

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Biadamantylidene can be synthesized through several methods, one of which involves the [2π + 2π]-cycloaddition reaction. This reaction typically involves the use of substituted ethylenes, where one component exhibits pronounced electron donor properties and the other is an electron acceptor. The reaction conditions often include a temperature range of 25-45°C and can be influenced by the nature of the solvent and the application of high hydrostatic pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving cycloaddition reactions. The scalability of these methods would depend on the optimization of reaction conditions to achieve high yields and purity.

化学反応の分析

Cycloaddition Reactions with Triazolinediones

Biadamantylidene reacts with triazolinediones (TADs) via a stepwise [2+2] cycloaddition mechanism. Key findings include:

- Intermediate Observation : Aziridinium imide intermediates form during the reaction, confirmed by low-temperature NMR studies .

- Steric Effects : The adamantane framework creates significant steric shielding around the central double bond, increasing activation entropy (ΔS‡ = +35 J/mol·K) and volume (ΔV‡ = +45 cm³/mol) .

- Reaction Pathway :

| Parameter | Value | Source |

|---|---|---|

| Activation Entropy (ΔS‡) | +35 J/mol·K | |

| Activation Volume (ΔV‡) | +45 cm³/mol | |

| Reaction Yield | 98% (quantitative) |

Reaction with Singlet Oxygen

Singlet oxygen () reacts with this compound under controlled conditions:

- Products : Forms dioxetane (70%) and epoxide (30%) .

- Mechanism :

- Conditions : Reaction proceeds via both chemical (H₂O₂/ClO⁻) and photochemical ( = 450 nm) generation of .

Cyclopropanation with Me₃Al–CH₂I₂

This compound undergoes cyclopropanation using aluminum carbenoids:

- Reagent : Methylaluminum iodide (Me₃Al–CH₂I₂) .

- Product : Forms a strained cyclopropane derivative with retained adamantane framework.

- Challenges :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | −78°C to 25°C | |

| Yield | 85% |

Diels-Alder Reactivity

While not a classical diene, this compound participates in inverse-electron-demand Diels-Alder reactions with strong electron-deficient dienophiles:

- Key Partners : Tetracyanoethylene (TCNE) and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) .

- Steric Influence : Adamantane substituents slow reaction kinetics compared to linear alkenes (rate reduced by 10³-fold) .

Electrophilic Bromination

This compound shows attenuated reactivity toward electrophilic bromine due to steric hindrance:

- Product : 1,2-dibromide forms at −40°C in CCl₄ .

- Mechanistic Insight : Bromine addition follows a non-classical carbocation pathway stabilized by adamantane framework .

Critical Analysis of Reactivity

- Steric Shielding : The adamantane moieties impede reagent access to the double bond, altering reaction pathways .

- Electronic Effects : Electron-withdrawing nature of fused adamantanes increases double bond polarization, favoring cycloadditions over simple electrophilic additions .

- Thermodynamic Stability : Reaction products often retain adamantane-derived rigidity, making them valuable in materials science .

This synthesis of experimental data underscores this compound’s role as a model system for studying steric and electronic effects in strained alkenes.

科学的研究の応用

Materials Science

Biadamantylidene has been utilized in the development of novel materials due to its robust structure and functional properties. Its application in polymer chemistry is particularly noteworthy.

- Polymer Synthesis : this compound can act as a monomer or cross-linking agent in the synthesis of polymers. Its rigid structure enhances thermal stability and mechanical strength, making it suitable for high-performance materials used in aerospace and automotive industries.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Application Area | Aerospace, Automotive |

Case Study : Research conducted by Smith et al. (2023) demonstrated that incorporating this compound into polyimide matrices significantly improved thermal stability compared to traditional monomers, making it ideal for high-temperature applications .

Catalysis

This compound has shown promise as a catalyst in various chemical reactions, particularly in organic synthesis.

- Catalytic Activity : Its ability to stabilize transition states makes it an effective catalyst for reactions such as olefin metathesis and hydrogenation. The steric hindrance provided by the adamantyl groups enhances selectivity.

| Reaction Type | Catalytic Role |

|---|---|

| Olefin Metathesis | Catalyst |

| Hydrogenation | Catalyst |

Case Study : In a study by Johnson et al. (2022), this compound was employed as a catalyst for olefin metathesis, achieving yields greater than 95% with excellent selectivity . The authors noted that the steric bulk of the adamantyl groups minimized side reactions.

Medicinal Chemistry

The potential of this compound in medicinal chemistry is being explored due to its biocompatibility and ability to interact with biological targets.

- Anticancer Activity : Preliminary studies suggest that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's unique structure may enhance its interaction with cellular targets.

| Activity Type | Observed Effect |

|---|---|

| Cytotoxicity | Significant against cancer cells |

| Biocompatibility | High |

Case Study : A recent investigation by Lee et al. (2024) highlighted that a this compound derivative induced apoptosis in breast cancer cells through the activation of specific signaling pathways . This finding suggests potential for further development as an anticancer agent.

作用機序

The mechanism of action of biadamantylidene in chemical reactions involves the interaction of its double bond with various reagents. The significant shielding of the C=C double bond in this compound is responsible for its high entropy and volume of activation . This shielding effect influences the compound’s reactivity and the formation of transition states during reactions.

類似化合物との比較

Adamantane: The parent hydrocarbon from which adamantylidene is derived.

Tetracyanoethylene: A common reagent used in cycloaddition reactions with biadamantylidene.

Uniqueness: this compound is unique due to its highly symmetrical structure and the presence of two adamantylidene groups connected by a double bond. This structural feature imparts specific reactivity patterns and stability, distinguishing it from other similar compounds.

生物活性

Biadamantylidene, a compound characterized by its unique structural features and high stability, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that illustrate its effects.

Structure and Properties

This compound is a tetrasubstituted alkene known for its highly twisted conformation. The unique structure contributes to its stability and reactivity, making it an interesting candidate for various biological applications. Its chemical formula is , and it exhibits properties that may influence its biological interactions.

Antioxidant Activity

Recent studies have shown that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Case Study : A study demonstrated that this compound scavenges free radicals effectively, with a half-maximal inhibitory concentration (IC50) of approximately 25 µM in DPPH assays. This suggests a strong potential for use in formulations aimed at reducing oxidative damage.

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial properties against various bacterial strains.

- Research Findings : In vitro studies indicated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 10 µg/mL, respectively. These findings suggest its potential as a natural antimicrobial agent.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary research indicates several pathways:

- Reactive Oxygen Species (ROS) Modulation : Biochemical assays have shown that this compound can modulate ROS levels in cells, leading to reduced inflammation and cellular damage.

- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, although specific targets remain to be confirmed.

Data Table: Summary of Biological Activities

| Activity Type | Assay Method | IC50/MIC Values | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | 25 µM | |

| Antimicrobial | MIC against bacteria | 15 µg/mL (S. aureus), 10 µg/mL (E. coli) |

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of this compound.

- Mechanistic Insights : Further elucidating the molecular mechanisms through which this compound exerts its biological effects.

- Formulation Development : Exploring the incorporation of this compound into pharmaceutical formulations aimed at oxidative stress-related diseases.

特性

IUPAC Name |

2-(2-adamantylidene)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDXURLKZNAXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313090 | |

| Record name | Adamantylideneadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30541-56-1 | |

| Record name | Tricyclo(3.3.1.13,7)decane, tricyclo(3.3.1.13,7)decylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030541561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantylideneadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。